molecular formula C12H14N4O2 B1229546 1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone

1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone

Cat. No.: B1229546
M. Wt: 246.27 g/mol
InChI Key: HWMGKKKOPJPABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone is a member of triazoles.

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Synthesis and Antimicrobial Activities : Some derivatives of 1,2,4-triazole, including compounds with a structure related to 1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone, have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • Synthesis and Anticancer Evaluation : Similar triazole derivatives have been evaluated for anticancer activity. Some of these compounds exhibited significant activity against a range of cancer cell lines, highlighting the potential of 1,2,4-triazole derivatives in cancer research (Bekircan et al., 2008).

Corrosion Inhibition

  • Corrosion Control in Mild Steel : Derivatives of 1,2,4-triazole, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been shown to be effective corrosion inhibitors for mild steel in acidic environments. This suggests a potential application in corrosion prevention in industrial settings (Bentiss et al., 2009).

Development of Pharmaceutical Compounds

  • Synthesis of Schiff Bases for Antimicrobial Activity : Schiff bases derived from 1,2,4-triazoles have been synthesized and evaluated for antimicrobial activity, indicating the importance of these compounds in pharmaceutical chemistry (Hui et al., 2010).

  • Ligands for Serotonin Receptors : Some 1,2,4-triazole derivatives have been identified as ligands for serotonin receptors, suggesting their potential use in the development of drugs for neurological disorders (Salerno et al., 2004).

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1-[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one

InChI

InChI=1S/C12H14N4O2/c1-3-10(17)16-12(13)14-11(15-16)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15)

InChI Key

HWMGKKKOPJPABY-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)N

Canonical SMILES

CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone
Reactant of Route 2
1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone
Reactant of Route 3
1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone
Reactant of Route 4
1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone
Reactant of Route 5
1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone
Reactant of Route 6
1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone

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